molecular formula C27H20F3N3O4S B14723395 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid CAS No. 6554-59-2

3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid

Cat. No.: B14723395
CAS No.: 6554-59-2
M. Wt: 539.5 g/mol
InChI Key: NXCLEINIAIDSPB-UHFFFAOYSA-N
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Description

3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of phenylsulfamoyl, benzamido, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of benzoyl chloride derivatives with amines.

    Sulfonation Reactions: Utilizing sulfonyl chlorides to introduce the phenylsulfamoyl group.

    Trifluoromethylation: Employing reagents like trifluoromethyl iodide under specific conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups like phenylsulfamoyl and trifluoromethyl enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide derivative of benzoic acid with various pharmacological applications.

    Sulfonamides: Compounds containing the sulfonamide group, widely used as antibiotics.

    Trifluoromethylated Compounds: Known for their enhanced stability and bioactivity.

Uniqueness

3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid stands out due to its combination of functional groups, which impart unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6554-59-2

Molecular Formula

C27H20F3N3O4S

Molecular Weight

539.5 g/mol

IUPAC Name

3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C27H20F3N3O4S/c28-27(29,30)20-7-5-11-23(17-20)32-26(35)19-6-4-10-22(16-19)31-25(34)18-12-14-24(15-13-18)38(36,37)33-21-8-2-1-3-9-21/h1-17,33H,(H,31,34)(H,32,35)

InChI Key

NXCLEINIAIDSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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